molecular formula C14H14FNO B6239513 2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine CAS No. 1466294-48-3

2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine

Cat. No.: B6239513
CAS No.: 1466294-48-3
M. Wt: 231.3
InChI Key:
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Description

2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The molecular formula of this compound is C14H14FNO, and it has a molecular weight of 231.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine typically involves the reaction of 3-fluorophenol with 3-bromophenylacetonitrile under basic conditions to form an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The intermediate is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) to obtain this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The fluorophenoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The pathways involved may include signal transduction, modulation of enzyme activity, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine stands out due to the presence of the fluorophenoxy group, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1466294-48-3

Molecular Formula

C14H14FNO

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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